4-Bromofuran-3-sulfonyl chloride

Description

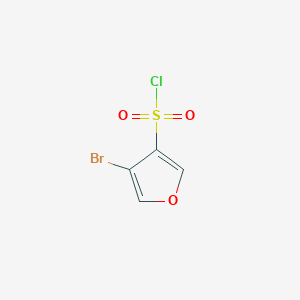

Structure

3D Structure

Properties

IUPAC Name |

4-bromofuran-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBUXPGNVGASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 4 Bromofuran 3 Sulfonyl Chloride

Reactivity at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive functional group, making it a key site for various chemical transformations.

Nucleophilic Acyl Substitution Equivalents Leading to Sulfonamides and Sulfonate Esters

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles in a reaction analogous to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation:

4-Bromofuran-3-sulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding sulfonamides. libretexts.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. sci-hub.se The general transformation is a cornerstone in medicinal chemistry, as the sulfonamide moiety is a key structural feature in many therapeutic agents. researchgate.netsigmaaldrich.com

The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the sulfonamide. libretexts.orgnih.gov

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

| Amine Reactant | Product | Notes |

| Primary Amine (R-NH₂) | N-substituted-4-bromofuran-3-sulfonamide | The resulting sulfonamide has an acidic N-H proton. libretexts.org |

| Secondary Amine (R₂-NH) | N,N-disubstituted-4-bromofuran-3-sulfonamide | The product lacks an acidic N-H proton. libretexts.org |

Sulfonate Ester Formation:

Similarly, this compound can react with alcohols in the presence of a base, such as pyridine, to form sulfonate esters. eurjchem.comyoutube.comchegg.com This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgchegg.comyoutube.com The only bond broken in the alcohol during this reaction is the O-H bond, meaning the configuration of the alcohol is retained. chegg.comchegg.com

The mechanism involves the alcohol acting as a nucleophile, attacking the sulfonyl chloride. youtube.com A base is required to deprotonate the resulting intermediate. youtube.com

Table 2: Synthesis of Sulfonate Esters

| Alcohol Reactant | Product | Key Feature |

| Alcohol (R-OH) | 4-bromofuran-3-sulfonate ester | The stereochemistry at the alcohol carbon is retained. chegg.comchegg.com |

The synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides is a well-established and versatile transformation in organic chemistry. ucl.ac.uknih.govcbijournal.com

Reduction Pathways to Sulfinate Salts

The reduction of sulfonyl chlorides provides a pathway to sulfinate salts. While specific studies on the reduction of this compound to its corresponding sulfinate salt are not prevalent in the provided search results, general methods for this transformation are known. For instance, sulfonyl chlorides can be reduced to sulfinates, which can then be used in further synthetic applications. sci-hub.se One method involves the in situ reduction of sulfonyl chlorides. nih.gov Another approach describes the synthesis of sulfinate esters from sulfonyl chlorides using a reductant like rongalite (HOCH2SO2Na). researchgate.net

Reactions with Unsaturated Hydrocarbons: Annulation, Chlorosulfonylation, and Sulfonylation Processes

The reactivity of sulfonyl chlorides with unsaturated hydrocarbons can lead to a variety of products through annulation, chlorosulfonylation, and sulfonylation processes. Although direct examples involving this compound are not detailed in the provided search results, the general reactivity patterns of sulfonyl chlorides suggest potential transformations.

Transformations Involving the Bromine Atom on the Furan (B31954) Ring

The bromine atom attached to the furan ring offers another site for chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed C–H Bond Arylation and Other Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom on the furan ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

A prime example is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or ester. This would result in the substitution of the bromine atom with an aryl, vinyl, or alkyl group from the organoboron compound, leading to a more complex furan derivative while retaining the reactive sulfonyl chloride moiety. A general example of a Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Table 3: Hypothetical Suzuki Coupling of this compound

| Coupling Partner | Catalyst | Product |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 4-Aryl-furan-3-sulfonyl chloride |

| Vinylboronic acid (R-CH=CH-B(OH)₂) | Pd(dppf)Cl₂ | 4-Vinyl-furan-3-sulfonyl chloride |

Other cross-coupling reactions, such as Heck, Sonogashira, and Stille couplings, could also be envisioned at the bromine position, further highlighting the synthetic utility of this compound as a building block for creating diverse molecular architectures.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the context of this compound, the bromine atom can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. tcnj.edu This exchange generates a highly reactive furanyllithium intermediate.

The success of this reaction hinges on the chemoselectivity of the organolithium reagent, which preferentially reacts with the more electrophilic bromine atom over the sulfonyl chloride group or the furan ring. The resulting organolithium species is a potent nucleophile and can be "quenched" by a variety of electrophiles to introduce new functional groups at the 4-position of the furan ring.

Table 1: Examples of Electrophilic Quenching Reactions of the Lithiated Intermediate

| Electrophile | Product |

| Water (H₂O) | Furan-3-sulfonyl chloride |

| Alkyl halides (R-X) | 4-Alkylfuran-3-sulfonyl chloride |

| Aldehydes/Ketones (RCHO/R₂CO) | 4-(Hydroxyalkyl)furan-3-sulfonyl chloride |

| Carbon dioxide (CO₂) | 4-Carboxyfuran-3-sulfonyl chloride |

The reaction conditions for halogen-metal exchange are crucial. Low temperatures, typically around -78 °C to -100 °C, are employed to prevent unwanted side reactions, such as the decomposition of the organolithium intermediate or attack at the sulfonyl chloride moiety. tcnj.edu The choice of solvent can also influence the reaction's outcome.

Exploitation of the Bromine Substituent as a Strategic Handle in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. wikipedia.orgmpg.dempg.de This approach avoids the need to carry functional groups through a lengthy synthetic sequence, which can often be problematic. wikipedia.org The bromine atom in this compound serves as an excellent handle for LSF. wikipedia.org

The versatility of the bromine atom allows for its conversion into a wide array of other functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions typically involve the use of palladium, nickel, or copper catalysts. rsc.org

Table 2: Late-Stage Functionalization Reactions Utilizing the Bromine Atom

| Reaction Type | Catalyst | Coupling Partner | Product |

| Suzuki Coupling | Palladium | Organoboron Reagent | 4-Aryl/Alkyl-furan-3-sulfonyl chloride |

| Stille Coupling | Palladium | Organotin Reagent | 4-Aryl/Alkyl-furan-3-sulfonyl chloride |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | 4-Alkynylfuran-3-sulfonyl chloride |

| Buchwald-Hartwig Amination | Palladium | Amine | 4-Aminofuran-3-sulfonyl chloride |

| Heck Coupling | Palladium | Alkene | 4-Alkenylfuran-3-sulfonyl chloride |

These LSF strategies significantly enhance the molecular diversity that can be achieved from a single, readily available starting material like this compound. mpg.dempg.de

Reactivity of the Furan Heterocycle in the Presence of Bromine and Sulfonyl Chloride

The furan ring is an electron-rich aromatic heterocycle that is more reactive towards electrophiles than benzene. pearson.compearson.com The presence of both a bromine atom and a sulfonyl chloride group on the furan ring of this compound influences its reactivity in several ways.

Electrophilic Aromatic Substitution on the Furan Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. lumenlearning.com In furan, electrophilic attack preferentially occurs at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pearson.compearson.com The presence of the bromine atom at C4 and the sulfonyl chloride group at C3 in this compound deactivates the ring towards EAS due to their electron-withdrawing nature. However, reactions can still occur under forcing conditions, with the incoming electrophile likely directed to the C5 position, which is the most activated position remaining.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Furans

| Substituent at C3 | Substituent at C4 | Predicted Site of Electrophilic Attack |

| Electron-withdrawing | Electron-withdrawing | C5 (if reaction occurs) |

| Electron-donating | Electron-withdrawing | C2 or C5 |

| Electron-withdrawing | Electron-donating | C2 or C5 |

It is important to note that the harsh conditions required for EAS on this deactivated system may lead to side reactions, including the potential for ring-opening or reaction at the sulfonyl chloride group.

Cycloaddition Reactions (e.g., Intramolecular Diels–Alder reactions of furan derivatives)

The furan ring can participate as the diene component in Diels-Alder reactions. masterorganicchemistry.com Intramolecular Diels-Alder (IMDA) reactions of furan derivatives are particularly useful for the construction of complex polycyclic systems. masterorganicchemistry.com While the electron-withdrawing substituents in this compound would decrease the reactivity of the furan ring as a diene, it is conceivable that with a sufficiently reactive dienophile tethered to the molecule, an IMDA reaction could be induced. The success of such a reaction would depend on the length and nature of the tether connecting the dienophile to the furan core. masterorganicchemistry.com

Oxidative Rearrangement of Furan-Derived Intermediates

Furan rings can undergo oxidative cleavage and rearrangement reactions to yield highly functionalized acyclic compounds. organicreactions.org For instance, the oxidation of furans can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.org In the case of intermediates derived from this compound, such oxidative rearrangements could provide access to novel linear structures bearing both a bromine atom and a sulfonyl chloride precursor group. A notable example of such a transformation is the Achmatowicz reaction, which involves the oxidation of furfuryl alcohols. organicreactions.org While not directly applicable to this compound itself, derivatives bearing a hydroxymethyl group could potentially undergo this type of rearrangement.

Tandem and Cascade Reactions Incorporating this compound

The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. nih.govrsc.org Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

A hypothetical cascade reaction could involve an initial halogen-metal exchange at the bromine position, followed by an intramolecular reaction with a tethered electrophile. Alternatively, a cross-coupling reaction at the bromine position could be followed by a reaction involving the sulfonyl chloride group or the furan ring. The development of such cascade reactions represents an exciting area for future research, offering the potential for the rapid construction of complex molecular architectures from a relatively simple starting material. rsc.orgresearchgate.net

Derivatization and Advanced Applications of 4 Bromofuran 3 Sulfonyl Chloride As a Synthetic Intermediate

Synthesis of Functionalized Sulfonamides, Sulfonyl Hydrazides, and Related Sulfonyl-Containing Compounds

The sulfonyl chloride group in 4-bromofuran-3-sulfonyl chloride is highly reactive towards nucleophiles, making it an excellent starting material for the synthesis of a variety of sulfur-containing compounds. The most common transformations involve reactions with amines and hydrazines to yield the corresponding sulfonamides and sulfonyl hydrazides.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a wide array of therapeutic agents. researchgate.net The reaction of this compound with primary or secondary amines, typically in the presence of a base, readily affords the desired sulfonamides. sci-hub.seresearchgate.net This straightforward and generally high-yielding reaction allows for the introduction of diverse functionalities by varying the amine component.

Similarly, reaction with hydrazine (B178648) or substituted hydrazines produces sulfonyl hydrazides. mdpi.comnih.govpreprints.org These compounds are not only valuable in their own right but also serve as versatile intermediates for further synthetic elaborations. For instance, sulfonyl hydrazides can be converted back to sulfonyl chlorides or transformed into other functional groups. mdpi.com

The table below summarizes the synthesis of representative sulfonamides and sulfonyl hydrazides from this compound.

| Reactant | Product | Reaction Type |

| Primary/Secondary Amine | Functionalized Sulfonamide | Nucleophilic Acyl Substitution |

| Hydrazine/Substituted Hydrazine | Sulfonyl Hydrazide | Nucleophilic Acyl Substitution |

Construction of Diverse Heterocyclic Architectures

The inherent reactivity of both the sulfonyl chloride and the furan (B31954) ring in this compound enables its use in the construction of a variety of heterocyclic systems.

Formation of Fused Thiadiazine Systems

The reaction of sulfonyl chlorides with hydrazines can lead to the formation of fused heterocyclic systems. In a manner analogous to the synthesis of coumarin (B35378) derivatives, this compound can be utilized to construct furo-fused thiadiazine systems. For example, reaction with a suitable hydrazine derivative can lead to the formation of a furo[3,4-e] researchgate.netmdpi.comd-nb.infothiadiazine 1,1-dioxide ring system. These types of heterocyclic scaffolds are of interest in medicinal chemistry due to their diverse biological activities. biointerfaceresearch.com The synthesis often involves an initial sulfonamide formation followed by an intramolecular cyclization.

Approaches to Substituted Pyrroles and Pyrido-Heterocycles

While direct conversion of the furan ring in this compound to a pyrrole (B145914) is not a standard transformation, the furan moiety can serve as a precursor for the synthesis of substituted pyrroles. For instance, the furan ring can undergo ring-opening and subsequent recyclization with an amine to form a pyrrole, a transformation known as the Paal-Knorr pyrrole synthesis. organic-chemistry.org The substituents on the furan ring would then dictate the substitution pattern of the resulting pyrrole.

Furthermore, the sulfonyl group can be used to direct the synthesis of specific pyrrole derivatives. For example, derivatives of this compound can be used to synthesize 2-substituted 3-formyl pyrroles. rsc.orgresearchgate.net The sulfonyl group can also be incorporated into the final pyrrole structure, leading to sulfonyl-containing pyrroles. organic-chemistry.org The reaction of sulfonyl chlorides with enamines can also lead to the formation of sulfonylethenamines, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Polyfunctionalized Furan Derivatives

The furan ring of this compound is amenable to further functionalization, allowing for the synthesis of polyfunctionalized furan derivatives. d-nb.info The bromine atom at the 4-position can be replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. numberanalytics.com Additionally, the furan ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing sulfonyl group can influence the regioselectivity of these reactions. pharmaguideline.com These transformations allow for the introduction of a wide range of substituents onto the furan core, leading to a diverse library of polyfunctionalized furans with potential applications in materials science and medicinal chemistry. d-nb.infonih.gov

Utilization as a Versatile "Small Molecule Scaffold" in Complex Molecule Synthesis

The ability to selectively modify both the sulfonyl chloride and the furan ring makes this compound an attractive "small molecule scaffold." This means it can serve as a core structure upon which a more complex molecule can be built in a stepwise and controlled manner. tus.ac.jp By sequentially reacting the sulfonyl chloride group and then functionalizing the furan ring (or vice versa), chemists can efficiently assemble complex molecular architectures. This modular approach is highly valuable in drug discovery and the synthesis of natural products, where the systematic variation of substituents is often required to optimize biological activity.

Precursor for Novel Compounds with Potential in Medicinal Chemistry Research

The derivatives of this compound, particularly the sulfonamides and other heterocyclic compounds, are of significant interest in medicinal chemistry research. preprints.org Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, and anticancer properties. researchgate.netnih.gov The furan ring itself is a common motif in many biologically active compounds. nih.gov

By combining the furan scaffold with the sulfonamide functional group and introducing further diversity through the bromine handle, this compound provides access to novel chemical entities with the potential for a wide range of biological activities. mdpi.com For example, derivatives have been explored for their antimicrobial and antioxidant properties. mdpi.comnih.gov The exploration of the chemical space accessible from this versatile building block continues to be an active area of research in the quest for new and improved therapeutic agents.

Mechanistic Investigations and Computational Chemistry Studies of 4 Bromofuran 3 Sulfonyl Chloride Transformations

Elucidation of Reaction Mechanisms: Experimental and Spectroscopic Approaches

The elucidation of reaction mechanisms for transformations involving 4-bromofuran-3-sulfonyl chloride would likely involve a combination of kinetic studies, intermediate trapping experiments, and spectroscopic analysis. The reactions of sulfonyl chlorides can proceed through various pathways, including nucleophilic substitution, radical reactions, and eliminations to form sulfenes. magtech.com.cn

Nucleophilic Substitution: In reactions with nucleophiles, the mechanism at the sulfur center is of primary interest. For most arenesulfonyl chlorides, a concerted SN2-like mechanism is common. rsc.org However, depending on the nucleophile and reaction conditions, a two-step addition-elimination mechanism involving a pentacoordinate sulfurane intermediate may also be plausible. rsc.org For this compound, kinetic studies monitoring the disappearance of the starting material or the formation of the product in the presence of varying concentrations of the nucleophile would be crucial. A second-order rate law would be indicative of an SN2 pathway.

Radical Reactions: Some transformations of sulfonyl chlorides are known to proceed via radical intermediates. magtech.com.cnnih.gov The homolytic cleavage of the S-Cl bond can be initiated by light, heat, or a radical initiator. The resulting sulfonyl radical can then participate in various reactions. To investigate the potential for radical pathways in reactions of this compound, control experiments could be conducted in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or BHT (butylated hydroxytoluene). A significant decrease in the reaction rate or product yield would suggest the involvement of radical species. nih.gov

Spectroscopic Approaches: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in identifying reaction intermediates and products. In situ NMR monitoring could potentially allow for the direct observation of transient species. For instance, changes in the chemical shifts of the furan (B31954) ring protons could provide insights into the electronic changes occurring during the reaction.

Application of Density Functional Theory (DFT) in Understanding Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the reactivity and selectivity of organic compounds. mdpi.commdpi.com In the absence of extensive experimental data for this compound, DFT calculations can provide valuable predictions about its electronic structure and reactivity.

Calculations could be employed to determine various molecular properties that govern reactivity. For instance, the calculation of electrostatic potential maps would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The furan ring is generally electron-rich and susceptible to electrophilic attack, while the sulfur atom of the sulfonyl chloride group is highly electrophilic. magtech.com.cnresearchgate.net

Furthermore, DFT can be used to calculate global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Predicted Value (eV) | Implication |

| HOMO Energy | -7.5 | Indicates the electron-donating ability |

| LUMO Energy | -1.8 | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.65 | Overall electron-attracting tendency |

| Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.78 | Capacity to accept electrons |

These values are hypothetical and are presented for illustrative purposes based on typical values for similar compounds.

The electrophilicity index is particularly useful for predicting the outcome of polar reactions. mdpi.com A higher electrophilicity index for the sulfur atom would confirm its role as the primary site for nucleophilic attack.

Transition State Analysis and Reaction Pathway Mapping

A more in-depth computational investigation would involve mapping the potential energy surface for reactions of this compound. This involves locating and characterizing the transition states for various possible reaction pathways.

By calculating the activation energies for different mechanistic possibilities (e.g., SN2 vs. addition-elimination), the most likely reaction pathway can be identified. For example, in a nucleophilic substitution reaction, DFT could be used to model the transition state for the direct displacement of the chloride ion by a nucleophile. The geometry of this transition state would provide insights into the steric and electronic factors that influence the reaction rate.

Similarly, for reactions involving the furan ring, transition state analysis could predict the regioselectivity of electrophilic substitution. By comparing the activation barriers for attack at the different positions of the furan ring, the preferred site of reaction can be determined.

Regiochemical and Stereochemical Control in Reactions Involving this compound

The presence of two distinct reactive sites in this compound—the sulfonyl chloride group and the furan ring—raises questions of regioselectivity. The furan ring itself has multiple positions where reactions can occur.

Reactions at the Sulfonyl Chloride Group: Nucleophilic attack is expected to occur exclusively at the electrophilic sulfur atom, leading to the displacement of the chloride ion. magtech.com.cn This is a general feature of sulfonyl chloride reactivity.

Reactions at the Furan Ring: The furan ring can undergo electrophilic substitution. The directing effects of the bromo and sulfonyl chloride substituents would determine the position of attack. The oxygen atom of the furan ring is an activating group and directs electrophilic attack to the adjacent α-positions (C2 and C5). The sulfonyl chloride group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric factors, would dictate the regiochemical outcome. researchgate.net It is likely that electrophilic attack would be disfavored due to the presence of two deactivating groups.

In reactions where the furan ring acts as a diene, such as in Diels-Alder reactions, the stereochemical outcome would be of interest. mdpi.com The facial selectivity of the cycloaddition would be influenced by the substituents on the furan ring.

Future Directions and Emerging Research Perspectives

Development of Sustainable and Green Synthetic Routes to 4-Bromofuran-3-sulfonyl chloride

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for key building blocks like this compound. Future research will likely prioritize methods that align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

One promising approach involves the oxyhalogenation of furan-based thiols or disulfides using water as the solvent. This method avoids volatile organic solvents and employs reagents like oxone and potassium halides, which are more environmentally friendly than traditional chlorinating agents. Another sustainable strategy is the use of N-chlorosuccinimide (NCS) for chlorosulfonation, which offers a practical and greener alternative. researchgate.net A key advantage of the NCS method is the potential to regenerate the reagent from its byproduct, succinimide, making the process more sustainable for large-scale production. researchgate.net

Furthermore, leveraging biomass as a starting point presents a significant opportunity for green synthesis. Furan (B31954) derivatives can be produced from the dehydration of carbohydrates found in biomass. frontiersin.org Research into converting these bio-derived furans into this compound through efficient, one-pot processes could dramatically improve the compound's environmental footprint. frontiersin.org

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Aqueous Oxyhalogenation | Uses water as a solvent; employs reagents like oxone-KX. | Avoids volatile organic compounds (VOCs); milder reaction conditions. |

| NCS Chlorosulfonation | Utilizes N-chlorosuccinimide as the chlorinating agent. researchgate.net | Byproduct can be recycled; convenient and practical method. researchgate.net |

| Biomass Conversion | Starts from renewable carbohydrate sources to produce furan precursors. frontiersin.org | Reduces reliance on fossil fuels; aligns with circular economy principles. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Innovations in catalysis are crucial for improving the efficiency and selectivity of reactions involving this compound. The development of novel catalytic systems can lead to milder reaction conditions, lower energy consumption, and higher yields.

One area of exploration is the use of pyrylium salts, such as Pyry-BF4, as activating agents. researchgate.netd-nb.infonih.gov These reagents can activate poorly reactive groups under mild conditions, enabling the formation of sulfonyl chlorides from precursors like primary sulfonamides. researchgate.netd-nb.infonih.gov Applying this catalytic system to the synthesis of this compound could provide a highly selective and functional-group-tolerant route.

Additionally, acidic functionalized ionic liquids (ILs) and zeolites are emerging as effective catalysts for the conversion of furan derivatives. frontiersin.org ILs can act as both solvents and catalysts, and their properties can be tuned for specific reactions, while the ordered microporous structure of zeolites offers high selectivity. frontiersin.org Research into applying these solid acid catalysts could lead to more efficient and reusable catalytic systems for the sulfonation and subsequent chlorination of bromofuran precursors. Palladium-catalyzed reactions, which are effective for introducing sulfonyl groups, also represent a viable avenue for investigation. researchgate.net

Table 2: Emerging Catalytic Systems for Furan Sulfonyl Chloride Synthesis

| Catalytic System | Catalyst Example | Mechanism/Application | Potential Benefits |

|---|---|---|---|

| Pyrylium Salts | Pyry-BF4 | Activates amine groups in sulfonamides for conversion to sulfonyl chlorides. researchgate.netd-nb.infonih.gov | High selectivity, mild conditions, tolerance of sensitive functional groups. researchgate.netd-nb.infonih.gov |

| Ionic Liquids (ILs) | 1-(3-propylsulfonic)-3-methylimidazolium chloride | Acts as a recyclable acidic catalyst for furan transformations. frontiersin.org | Reusability, tunable properties, acts as both solvent and catalyst. frontiersin.org |

| Zeolites | H-ZSM-5 | Shape-selective solid acid catalyst for biomass conversion. frontiersin.org | High thermal stability, potential for continuous flow processes, easy separation. frontiersin.org |

| Palladium Catalysis | Pd-based complexes | Catalyzes the introduction of sulfonyl groups onto aromatic rings. researchgate.net | High efficiency and selectivity for C-S bond formation. |

Expanding the Scope of Derivatization for New Chemical Entities

This compound is a powerful electrophile, making it an ideal building block for creating diverse molecular architectures. d-nb.infonih.gov Future research will focus on systematically exploring its reactivity with a wide array of nucleophiles to generate libraries of novel compounds for applications in medicinal chemistry and materials science.

The sulfonyl chloride moiety readily reacts with amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. This versatility allows for the "late-stage functionalization" of complex molecules, where the furan sulfonyl chloride fragment can be introduced at a late step in a synthetic sequence to modify a drug candidate or other bioactive compound. researchgate.netd-nb.infonih.gov This strategy is highly valuable in drug discovery for rapidly generating analogs with modified properties. researchgate.net

Furthermore, the derivatization of this compound can be extended to create unique chemical entities for materials science, such as novel polymers or functional dyes. The reaction with bifunctional nucleophiles could lead to the synthesis of new polymers with tailored electronic or physical properties. The development of high-throughput screening methods to test the reactivity of this compound with diverse nucleophile libraries will accelerate the discovery of new chemical entities with desired functions.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com Integrating the synthesis of this compound into automated flow platforms is a key future direction that could revolutionize its production.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.com The use of continuous stirred-tank reactors (CSTRs) and automated control systems can significantly enhance process consistency and reliability. researchgate.netmdpi.com For reactions involving hazardous reagents like chlorosulfonic acid, the enclosed nature of flow reactors minimizes operator exposure and enhances safety. researchgate.net

An automated continuous system for producing aryl sulfonyl chlorides has already been demonstrated, showcasing the feasibility of this approach. researchgate.netmdpi.com Adapting such a platform for this compound would enable on-demand production, reduce waste, and facilitate seamless integration with subsequent derivatization steps in a multi-step continuous synthesis. This would not only improve the space-time yield but also allow for rapid process optimization and scale-up, making this valuable intermediate more accessible for research and industrial applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromofuran-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation of furan derivatives. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid treatment, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize side reactions . Purification often requires column chromatography with ethyl acetate/hexane gradients. Yield optimization depends on stoichiometric ratios and catalyst selection (e.g., FeCl₃ for halogenation) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and sulfonyl chloride/bromo substituent effects on chemical shifts.

- FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and C-Br bonds (600–500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with bromine isotopic signatures .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to its corrosive and moisture-sensitive nature.

- In case of skin contact, rinse immediately with water and 5% sodium bicarbonate solution .

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the furan ring for electrophilic substitution but deactivates it for nucleophilic attacks. Bromine at the 4-position facilitates Suzuki-Miyaura couplings with arylboronic acids. Optimize using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DMF/H₂O solvent at 80°C . Monitor regioselectivity via HPLC to avoid para-substitution byproducts.

Q. What experimental strategies resolve contradictions in reported stability data for sulfonyl chlorides in aqueous media?

- Methodological Answer : Conflicting hydrolysis rates may arise from pH or trace metal impurities. Conduct controlled kinetic studies:

- Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis (λ = 260 nm for sulfonate formation).

- Use EDTA to chelate metal ions and compare hydrolysis rates. Validate with LC-MS to identify degradation products .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.